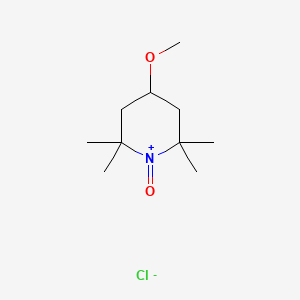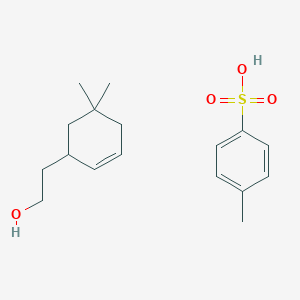
1,4-Cyclopentadiene-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclopentadiene-1-carboxaldehyde is an organic compound with the molecular formula C6H6O. It is a derivative of cyclopentadiene, featuring an aldehyde functional group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cyclopentadiene-1-carboxaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form a cyclohexene derivative, which is then oxidized to introduce the aldehyde group . Another method includes the direct functionalization of cyclopentadiene using formylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by oxidation processes. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclopentadiene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and acids are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
1,4-Cyclopentadiene-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and metallocenes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Cyclopentadiene-1-carboxaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The compound’s reactivity is influenced by the electronic nature of the cyclopentadiene ring, which can participate in cycloaddition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclopentadiene: Another derivative of cyclopentadiene with different substitution patterns.
2,4-Cyclopentadiene-1-carboxaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness
1,4-Cyclopentadiene-1-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopentadiene derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility .
Propriétés
Numéro CAS |
105955-59-7 |
|---|---|
Formule moléculaire |
C6H6O |
Poids moléculaire |
94.11 g/mol |
Nom IUPAC |
cyclopenta-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C6H6O/c7-5-6-3-1-2-4-6/h1,3-5H,2H2 |
Clé InChI |
DQMJLCSIZHIBGF-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


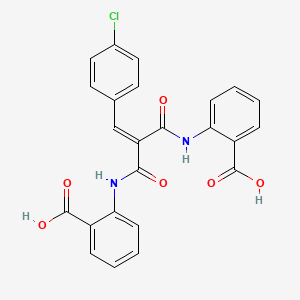
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
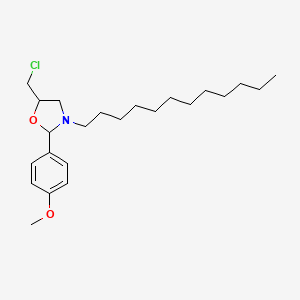
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
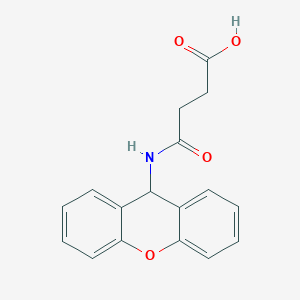
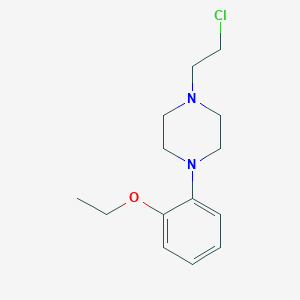
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)


![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
